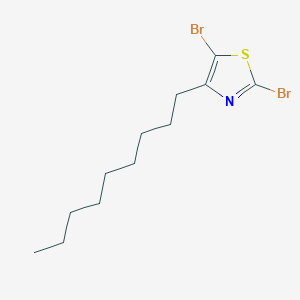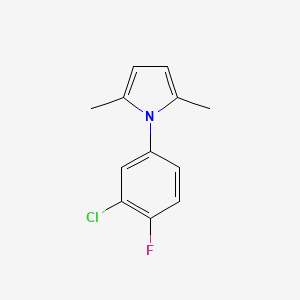
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The presence of chloro and fluoro substituents on the phenyl ring, along with the dimethyl groups on the pyrrole ring, imparts unique chemical properties to this compound.
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-fluoroaniline with 2,5-dimethylpyrrole under specific reaction conditions. The reaction typically requires a catalyst and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)pyrrole: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.
1-(3-Chloro-4-fluorophenyl)-2,5-dimethylpyrrole: Similar structure but different substitution pattern, leading to variations in properties.
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-imidazole: Contains an imidazole ring instead of a pyrrole ring, resulting in different chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11ClFN |
|---|---|
Molekulargewicht |
223.67 g/mol |
IUPAC-Name |
1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C12H11ClFN/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(13)7-10/h3-7H,1-2H3 |
InChI-Schlüssel |
FKKIJZCPWXAWPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)
![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)
![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
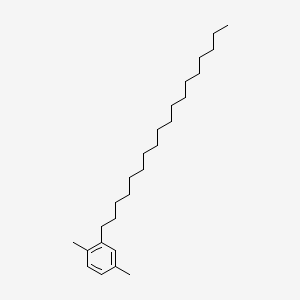
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
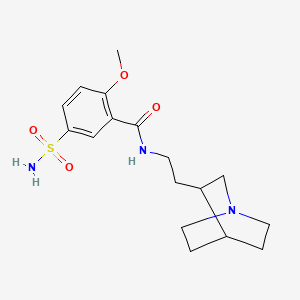
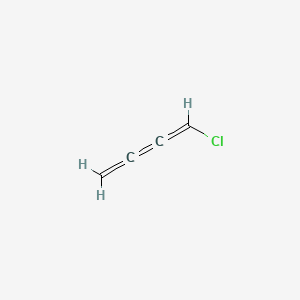
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)

![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13814200.png)

